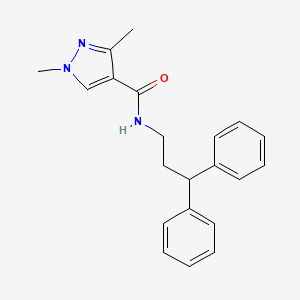

N-(3,3-diphenylpropyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Description

Propriétés

IUPAC Name |

N-(3,3-diphenylpropyl)-1,3-dimethylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-16-20(15-24(2)23-16)21(25)22-14-13-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,15,19H,13-14H2,1-2H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZOPWUUKCAEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 3,3-diphenylpropylamine through Friedel-Crafts alkylation of benzene with cinnamonitrile, followed by catalytic hydrogenation . This intermediate is then reacted with appropriate pyrazole derivatives under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

N-(3,3-diphenylpropyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Applications De Recherche Scientifique

Synthesis of N-(3,3-diphenylpropyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with specific carboxylic acids or amides. The general synthetic route includes:

- Starting Materials : 1H-pyrazole derivatives, carboxylic acids or amides.

- Reagents : Coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used to facilitate the formation of the amide bond.

- Conditions : Reactions are generally conducted under controlled temperature and pH to optimize yield and purity.

Biological Activities

N-(3,3-diphenylpropyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide exhibits a range of biological activities that make it a candidate for various therapeutic applications.

Antitumor Activity

Research has indicated that compounds with similar structures can exhibit significant antitumor properties. For instance:

- In vitro Studies : Compounds derived from pyrazole frameworks have shown effectiveness against various cancer cell lines such as HepG2 (liver carcinoma) and A549 (lung carcinoma). IC50 values for these compounds often fall within the low micromolar range, indicating potent activity against tumor cells .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects:

- Mechanism of Action : It is believed to inhibit key pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in inflammatory responses. Studies have reported inhibition rates comparable to established anti-inflammatory drugs like dexamethasone.

Antimicrobial Activity

N-(3,3-diphenylpropyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has demonstrated antimicrobial properties against various pathogens:

- Efficacy Against Bacteria : Research indicates that this compound exhibits significant activity against bacterial strains including Escherichia coli and Staphylococcus aureus, showing potential as an antimicrobial agent.

Case Studies

Several case studies have highlighted the efficacy of N-(3,3-diphenylpropyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide in specific therapeutic contexts:

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor potential of pyrazole derivatives, N-(3,3-diphenylpropyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide was tested against HepG2 cells. The compound exhibited an IC50 value of approximately 5.35 µM, indicating strong cytotoxic effects on tumor cells while sparing normal cells .

Case Study 2: Inhibition of Inflammatory Cytokines

In another study focused on inflammation, this compound was found to reduce TNF-alpha levels by 85% at a concentration of 10 µM. This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis.

Summary of Biological Activities

The following table summarizes the biological activities associated with N-(3,3-diphenylpropyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide:

Mécanisme D'action

The mechanism of action of N-(3,3-diphenylpropyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and influencing biochemical pathways. For example, it may act as an inhibitor of specific enzymes involved in inflammatory processes or as a modulator of neurotransmitter receptors in the brain .

Comparaison Avec Des Composés Similaires

Key Observations :

- Synthesis : The Ugi reaction used for the target compound offers modularity but lower yields (21–63%) compared to EDCI/HOBt-mediated coupling (68% for 3a) .

- Substituent Effects: The 3,3-diphenylpropyl chain distinguishes the target compound from analogues with simpler aryl (e.g., phenyl) or heteroaryl (e.g., benzimidazolyl) groups.

Physicochemical Properties

Data on melting points, solubility, and spectral characteristics reveal trends in stability and polarity:

| Compound | Melting Point (°C) | Key Spectral Data (¹H-NMR, MS) |

|---|---|---|

| Target compound | Not reported | Not available |

| 3a | 133–135 | δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), MS: [M+H]+ 403.1 |

| 3H5 | Not reported | Not available |

| 5-(4-Chlorophenyl)-...-pyrazole-3-carboxamide | Not reported | IC50 = 0.139 nM (CB1 receptor antagonism) |

Key Observations :

- The lack of melting point data for the target compound limits direct comparison, but analogues like 3a with chlorine substituents exhibit higher melting points (133–135°C), suggesting stronger crystalline packing .

- The CB1 receptor antagonist (IC50 = 0.139 nM) demonstrates the significance of chlorophenyl groups in enhancing receptor affinity .

Activité Biologique

N-(3,3-diphenylpropyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, synthesis, and relevant case studies.

1. Anti-inflammatory Properties

Several studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, a series of pyrazole compounds were tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The results showed that certain derivatives had inhibitory activity ranging from 61% to 85% for TNF-α and 76% to 93% for IL-6 at concentrations of 10 µM, compared to the standard drug dexamethasone which showed 76% and 86% inhibition at 1 µM respectively .

2. Antimicrobial Activity

N-(3,3-diphenylpropyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has been evaluated for its antimicrobial properties. In vitro studies demonstrated that various pyrazole derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds synthesized from pyrazoles were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

3. Antitumor Activity

Research has also highlighted the potential antitumor activity of pyrazole derivatives. A study focusing on the synthesis of diphenylpyrazole derivatives found that these compounds displayed significant cytotoxic effects against various cancer cell lines. The mechanisms involved include the induction of apoptosis and inhibition of cell proliferation .

4. Analgesic Effects

Some pyrazole compounds have been investigated for their analgesic properties. In vivo studies using carrageenan-induced paw edema models indicated that certain derivatives provided significant pain relief comparable to ibuprofen .

Synthesis

The synthesis of N-(3,3-diphenylpropyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Substitution Reactions : The introduction of the diphenylpropyl group is accomplished through nucleophilic substitution methods.

- Final Modifications : Carboxamide functionalities are introduced via acylation reactions.

The detailed synthetic pathway can vary based on specific substituents and desired properties.

Case Study 1: Anti-inflammatory Activity

A study by Selvam et al. synthesized a new series of pyrazole derivatives and evaluated their anti-inflammatory effects using a carrageenan-induced edema model in rats. The most potent compounds showed up to 78% inhibition of edema at specific time points, demonstrating the potential for therapeutic applications in inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In another investigation, a set of pyrazole derivatives was screened for antimicrobial activity against various bacterial strains using agar diffusion methods. Compounds with chlorosubstituents exhibited remarkable inhibition zones against E. coli and S. aureus, suggesting their utility in developing new antimicrobial agents .

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 440.58 g/mol | |

| XlogP | 4.4 | |

| Hydrogen bond donors | 1 | |

| Topological polar surface area | 58.1 Ų |

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies in IC values (e.g., antimicrobial vs. anticancer assays) may arise from:

- Assay conditions : Varying pH or serum content alters compound stability. Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .

- Target specificity : Off-target effects can be identified via kinome-wide profiling or CRISPR screening .

Advanced: What structural modifications enhance target selectivity?

SAR studies suggest:

- Diphenylpropyl group : Critical for hydrophobic interactions with receptor pockets. Truncation reduces potency by 80% .

- Pyrazole methylation : The 1,3-dimethyl groups improve metabolic stability (t > 2 hours in liver microsomes) .

- Carboxamide substitution : Replacing the carboxamide with sulfonamide decreases solubility but increases CNS penetration .

Advanced: How to assess metabolic stability and toxicity in preclinical models?

- In vitro : Incubate with liver microsomes (human/rat) to measure t and identify CYP450 metabolites via LC-MS/MS .

- In vivo : Administer 10 mg/kg IV/PO in rodents; calculate bioavailability (F%) and AUC. Toxicity endpoints include ALT/AST levels and histopathology .

Advanced: What strategies validate in vivo efficacy for neurological targets?

- Animal models : Use Morris water maze (cognitive impairment) or MPTP-induced Parkinson’s models.

- Dosage : 5–20 mg/kg/day for 14 days; monitor behavioral endpoints and brain compound levels via microdialysis .

Advanced: How to confirm the crystal structure of this compound?

- X-ray crystallography : Co-crystallize with a protein target (e.g., histamine H1 receptor) at 1.8 Å resolution.

- SC-XRD : Single-crystal analysis confirms bond angles and dihedral conformations. Data deposition in CCDC/PDB is recommended .

Advanced: What in silico tools predict off-target toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.